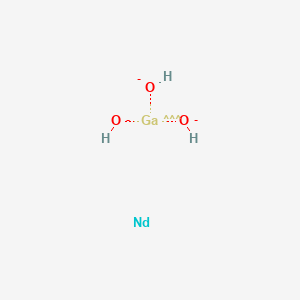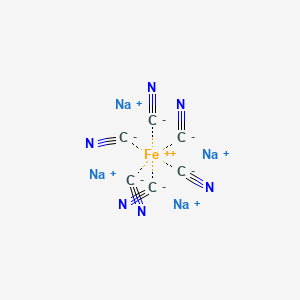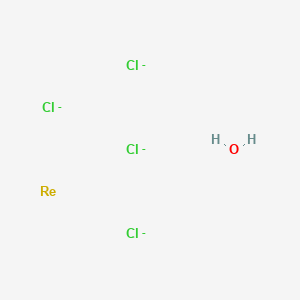
Potassium tetracyanoplatinate(II) trihydrate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Potassium tetracyanoplatinate(II) trihydrate is a chemical compound used in the preparation of other salts like Krogmann’s salt, which are highly conducting, one-dimensional materials . It is a white to pale yellow crystalline substance .
Molecular Structure Analysis
The molecular formula of Potassium tetracyanoplatinate(II) trihydrate is C4H6K2N4O3Pt . The InChI Key is KBALGZKVNFJSRU-UHFFFAOYSA-N . More detailed structural analysis might be available in specific scientific literature or databases.Physical And Chemical Properties Analysis
Potassium tetracyanoplatinate(II) trihydrate appears as a white to pale yellow crystalline substance . It has a molecular weight of 431.42 . More specific physical and chemical properties like melting point, boiling point, and density were not found in the search results.Applications De Recherche Scientifique
Preparation of Other Salts
Potassium Tetracyanoplatinate(II) Trihydrate is used in the preparation of other salts like Krogmann’s salt . These salts are highly conducting, one-dimensional materials .
Nanoscale Material Exploration
This compound is explored at the nanoscale for various applications . While the specific applications are not mentioned, nanoscale materials are generally used in fields like electronics, medicine, and environmental science.
Chemical Research
Due to its unique properties, Potassium Tetracyanoplatinate(II) Trihydrate is used in chemical research . It can be used to study complex chemical reactions and processes.
Industrial and Chemical Applications
Potassium compounds, including Potassium Tetracyanoplatinate(II) Trihydrate, are frequently used in industrial and chemical applications . They can be used in the manufacturing of glass, soap, and as a heat exchange medium.
Safety and Hazards
Potassium tetracyanoplatinate(II) trihydrate is classified as toxic if swallowed, harmful if inhaled, and may cause skin and eye irritation . It’s recommended to avoid breathing its dust/fume/gas/mist/vapours/spray, and to wear protective gloves/clothing/eye/face protection . In case of contact with skin or eyes, or if swallowed or inhaled, seek medical attention immediately .
Orientations Futures
The future directions of Potassium tetracyanoplatinate(II) trihydrate are not specified in the search results. Its use in the preparation of other salts like Krogmann’s salt, which are highly conducting, one-dimensional materials, suggests potential applications in areas like materials science and electronics .
Propriétés
IUPAC Name |
dipotassium;platinum(2+);tetracyanide;trihydrate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/4CN.2K.3H2O.Pt/c4*1-2;;;;;;/h;;;;;;3*1H2;/q4*-1;2*+1;;;;+2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JQTYQMMCROYLPI-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[C-]#N.[C-]#N.[C-]#N.[C-]#N.O.O.O.[K+].[K+].[Pt+2] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H6K2N4O3Pt |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
431.40 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
14323-36-5 |
Source


|
| Record name | Potassium tetracyanoplatinate(II) trihydrate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Q & A
Q1: What spectroscopic techniques have been used to study Potassium Tetracyanoplatinate(II) Trihydrate and what information do they provide?
A1: One of the key techniques used to study Potassium Tetracyanoplatinate(II) Trihydrate is solid-state ¹³C MAS NMR []. This technique provides valuable information about the structure and bonding within the compound by analyzing the carbon atoms in the cyanide ligands. The chemical shifts observed in the ¹³C NMR spectrum can reveal details about the electronic environment of the carbon atoms, which are influenced by the platinum atom and the surrounding crystal lattice.
Q2: What is the significance of the crystal structure of Potassium Tetracyanoplatinate(II) Trihydrate in the context of conducting materials?
A2: Potassium Tetracyanoplatinate(II) Trihydrate serves as a crucial starting material for the synthesis of partially oxidized conducting cyanoplatinate salts []. Understanding its crystal structure, determined through neutron diffraction, is essential for comprehending the structural changes that occur upon oxidation and their impact on the material's conducting properties. The arrangement of the potassium ions, water molecules, and the planar [Pt(CN)₄]²⁻ anions in the crystal lattice influences the electron transfer pathways, ultimately determining the conductivity of the resulting materials.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







